Predicted Aurora A Kinase Affinity vs. Doxorubicin: In Silico Target Profiling
In silico molecular docking of the carboxamide analog (Compound 7b) within the 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile series identified Aurora A kinase as the highest-affinity predicted target among a panel of cancer-associated proteins, a prediction not applicable to the standard chemotherapeutic comparator doxorubicin, which acts primarily via DNA intercalation and topoisomerase II inhibition [1]. While doxorubicin achieved an IC50 of 1.3 µM in Kelly neuroblastoma cells—comparable to Compound 7b—it also exhibited pronounced cytotoxicity in non-malignant HEK293 cells (IC50 = 2.1 µM), yielding essentially no selectivity window [1]. This mechanistic divergence indicates the oxazole-4-carbonitrile scaffold, incorporating the morpholinosulfonyl–phenylpiperazine architecture, engages a fundamentally different target spectrum than doxorubicin, offering a starting point for developing kinase-selective probes.
| Evidence Dimension | Predicted primary target (in silico docking) and in vitro selectivity ratio (HEK293 IC50 / Kelly IC50) |
|---|---|
| Target Compound Data | Predicted Aurora A kinase affinity (Compound 7b scaffold analog); HEK293/Kelly selectivity ratio >7.7 (IC50 >10 µM vs 1.3 µM) [1] |
| Comparator Or Baseline | Doxorubicin: DNA intercalation/topoisomerase II inhibition; selectivity ratio = 1.6 (HEK293 IC50 2.1 µM / Kelly IC50 1.3 µM) [1] |
| Quantified Difference | Doxorubicin selectivity window: 1.6-fold concentration difference; Scaffold analog 7b: >7.7-fold difference; Aurora A kinase engagement unique to oxazole series [1] |
| Conditions | In silico docking (AutoDock Vina) against a panel of cancer-relevant protein kinases; in vitro WST-1 cytotoxicity assay, 48 h exposure in Kelly (neuroblastoma) and HEK293 (non-malignant kidney) cell lines [1] |
Why This Matters
A >7.7-fold selectivity margin for malignant over non-malignant cells is essential for any compound entering lead optimization; doxorubicin’s negligible 1.6-fold margin explains its well-known cardiotoxicity and myelosuppression, making the oxazole-4-carbonitrile chemotype a compelling alternative scaffold for procurement in kinase-focused drug discovery programs.
- [1] Int. J. Mol. Sci. 2026, 27(4), 1936. In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. DOI: 10.3390/ijms27041936. View Source
